molecular formula C8H9ClN2O2 B13487272 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B13487272
M. Wt: 200.62 g/mol
InChI Key: HZUVZPVRRQTJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

# Introduction to 2H,3H-Imidazo[1,2-a]Pyridine-8-Carboxylic Acid Hydrochloride in Heterocyclic Chemistry  

The compound this compound represents a critical advancement in heterocyclic chemistry, combining the pharmacophoric imidazo[1,2-a]pyridine scaffold with a strategically positioned carboxylic acid group. This bicyclic structure enhances molecular rigidity and electronic diversity, enabling selective interactions with biological targets such as enzymes and receptors. Its hydrochloride salt form improves aqueous solubility, making it a versatile intermediate for drug discovery and materials science. The historical evolution of imidazo[1,2-a]pyridine derivatives and the strategic incorporation of carboxylic acid functionalization underscore its significance in modern synthetic and medicinal chemistry.  

## 1.1. Historical Context of Imidazo[1,2-a]Pyridine Scaffolds in Organic Synthesis  

The imidazo[1,2-a]pyridine scaffold emerged in the mid-20th century as a privileged structure in medicinal chemistry due to its resemblance to purine bases and its adaptability to diverse functionalizations. Early work focused on its antimicrobial properties, exemplified by zolimidine (a gastric antisecretory agent) and zolpidem (a GABAA receptor agonist). The scaffold’s synthetic versatility was further demonstrated through cyclocondensation reactions between 2-aminopyridines and α-haloketones, enabling rapid access to structurally diverse analogs.  

A pivotal advancement occurred in the 1980s with the development of one-pot multicomponent reactions (MCRs), which streamlined the synthesis of imidazo[1,2-a]pyridines. For instance, the Groebke-Blackburn-Bienaymé reaction enabled the coupling of aldehydes, isonitriles, and aminopyridines under mild conditions. These methodologies laid the groundwork for incorporating substituents such as halogens, alkyl groups, and heteroatoms at specific positions, enhancing bioactivity and physicochemical properties.  

The introduction of carboxylic acid groups into the scaffold, as seen in this compound, marked a paradigm shift. Carboxylic acids provided anchor points for further derivatization via amidation, esterification, or metal-catalyzed cross-coupling, expanding the scaffold’s utility in fragment-based drug design. For example, Minisci-type reactions enabled radical-based functionalization of bicyclic heterocycles, facilitating the synthesis of analogs with improved binding affinities.  

### Key Milestones in Scaffold Development  
- **1960s–1970s**: Identification of imidazo[1,2-a]pyridine’s antimicrobial and anxiolytic properties.  
- **1990s**: Adoption of MCRs for rapid library synthesis.  
- **2010s**: Integration of decarboxylative cross-coupling strategies for late-stage functionalization.  

## 1.2. Structural Significance of Carboxylic Acid Functionalization in Bicyclic Heterocycles  

The carboxylic acid group at the 8-position of the imidazo[1,2-a]pyridine ring introduces unique electronic and steric effects. The electron-withdrawing nature of the carboxylate moiety polarizes the π-system, enhancing reactivity toward electrophilic substitution at the 3- and 5-positions. Additionally, the acidity of the carboxylic acid (pKa ≈ 4.5) permits pH-dependent solubility, critical for pharmacokinetic optimization.  

### Synthetic Strategies for Carboxylic Acid Functionalization  
Recent advances leverage metallaphotoredox catalysis and decarboxylative coupling to install the carboxylic acid group. For example, molecular iodine-catalyzed three-component reactions between 2-aminopyridines, acetophenones, and dimedone yield imidazo[1,2-a]pyridine-3-carboxylic acids in aqueous media (up to 96% yield). Alternatively, Minisci-like conditions enable radical decarboxylation of bicyclo[3.1.1]heptane carboxylic acids, providing access to bridgehead-functionalized analogs.  

**Table 1: Comparison of Synthetic Methods for Imidazo[1,2-a]Pyridine Carboxylic Acids**  
| Method                      | Catalyst      | Yield (%) | Conditions          | Key Advantage               |  
|-----------------------------|---------------|-----------|---------------------|-----------------------------|  
| Iodine-catalyzed MCR     | Molecular I2  | 85–96     | H2O, ultrasonic     | Eco-friendly, high atom economy |  
| Metallaphotoredox        | Ni/Ir         | 70–88     | DMF, visible light   | Late-stage functionalization |  
| Minisci decarboxylation  | Fe(acac)3     | 65–78     | MeCN, 450 nm LED    | Access to bridgehead analogs |  

### Structural Characterization and Computational Insights  
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the carboxylic acid proton (δ ≈ 12.5 ppm in DMSO-d6) and the imidazo[1,2-a]pyridine core (δ 7.0–9.0 ppm for aromatic protons). Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity suitable for electrophilic substitutions. Molecular docking studies suggest that the carboxylate group forms salt bridges with lysine residues in enzyme active sites, enhancing inhibitory potency.  

### Applications in Drug Discovery  
The carboxylic acid moiety enables the synthesis of prodrugs and bioisosteres. For instance, amidation with spirocyclic amines yields analogs with improved blood-brain barrier penetration, targeting neurological disorders. In antimicrobial research, copper-catalyzed coupling with heteroaryl halides generates derivatives with submicromolar activity against *Mycobacterium tuberculosis*.  

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-2,4H,3,5H2,(H,11,12);1H

InChI Key

HZUVZPVRRQTJGM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C(C2=N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another method includes the use of catalytic p-toluenesulfonic acid in dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyridine core .

Mechanism of Action

The mechanism of action of 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications/Properties References
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride -COOH at C8; HCl salt 198.61 145335-90-6 Intermediate for anticholinesterase agents
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Br at C6; -COOH at C8; HCl salt 275.94* 1322749-71-2 Suzuki coupling precursor
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CH₃ at C2; -COOH at C8; HCl salt 212.64 Not provided Enhanced lipophilicity
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Cyclopropyl at C2; tetrahydro core; HCl 244.72 2757731-58-9 Kinase inhibitor scaffolds
3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride F at C3; CH₃ at C8; -COOH at C2; HCl 230.6 1322749-71-2 Anticancer drug discovery
8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Cl at C8; -CHO at C2 196.62 1195251-29-6 Electrophilic intermediate

*Calculated from molecular formula C₈H₅BrClN₂O₂.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Bromine at C6 : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug diversification .
  • Methyl at C2 : Increases lipophilicity (logP), improving blood-brain barrier penetration in neurological agents .
  • Fluorine at C3 : Introduces metabolic stability and hydrogen-bonding capabilities, critical for kinase inhibitors .

Core Modifications :

  • Tetrahydroimidazopyridines (e.g., 2-cyclopropyl derivative): Saturated cores reduce planarity, altering binding affinity to G-protein-coupled receptors .

Synthetic Accessibility :

  • The unsubstituted 8-carboxylic acid derivative is synthesized via catalyst-free three-component condensation (yield: ~70–85%) .
  • Brominated analogues require HATU-mediated amidation or palladium-catalyzed functionalization .

Physicochemical and Pharmacological Data

  • Solubility : Carboxylic acid derivatives exhibit moderate aqueous solubility (5–10 mg/mL at pH 7.4), while halogenated analogues (e.g., 6-bromo) are less soluble (<1 mg/mL) .
  • Anticholinesterase Activity : 2-Arylimidazo[1,2-a]pyridine-8-carboxylic acids show IC₅₀ values of 0.2–5 μM against acetylcholinesterase, comparable to donepezil .
  • Kinase Inhibition: 2,6-Disubstituted analogues (e.g., compound 40 in ) demonstrate nanomolar potency against Abl1 and Src kinases .

Notes

Nomenclature Variability: The "2H,3H" designation may refer to tautomeric or reduced states, but explicit data is lacking. Closest analogues (e.g., tetrahydro derivatives) suggest saturation at positions 5–8 .

Biological Data Gaps : While anticholinesterase and kinase inhibition are reported for analogues, specific data for the 2H,3H tautomer is absent in the provided evidence.

Synthetic Challenges : Brominated and fluorinated derivatives require stringent anhydrous conditions, whereas unsubstituted cores are more accessible .

Biological Activity

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential as a therapeutic agent.

  • Molecular Formula : C8_8H9_9ClN2_2O2_2
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 2649035-69-6

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain analogs possess minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb), indicating potent activity against drug-resistant strains .
  • Antiviral Properties : Compounds in this class have been studied for their potential antiviral effects. The mechanism often involves inhibition of viral replication through interaction with viral proteins or host cell pathways.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, specific compounds have been identified as inhibitors of protein prenylation, which is crucial for the growth and survival of cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2H,3H-imidazo[1,2-a]pyridine derivatives reveals that modifications at specific positions on the imidazo ring can significantly enhance biological activity. For instance:

  • C6 Substituents : The nature of substituents at the C6 position influences the compound's ability to inhibit Rab geranylgeranylation, a process vital for cancer cell signaling .
  • Carboxylic Acid Group : The presence of the carboxylic acid group is critical for the compound's reactivity and interaction with biological targets.

Antituberculosis Activity

A study synthesized various imidazo[1,2-a]pyridine derivatives and tested them against Mtb strains. Compounds demonstrated MIC values ranging from <0.03 to 0.8 μM against multi-drug resistant strains . Notably, one compound outperformed existing clinical candidates such as PA-824 by nearly tenfold.

Anticancer Mechanism

In vitro studies have shown that certain derivatives inhibit key enzymes involved in cancer cell metabolism. For instance, compounds were found to inhibit human cytochrome P450 enzymes at concentrations above their MICs, suggesting a selective toxicity profile that could be beneficial in cancer therapy .

Summary of Findings

Biological ActivityMIC ValuesNotable Effects
Antimicrobial≤0.006 μMEffective against Mtb
AntiviralVariesInhibits viral replication
AnticancerVariesInhibits protein prenylation

Q & A

Q. Key Parameters :

ParameterImpactOptimal Conditions
SolventPolarity affects reaction rateEthanol (reflux) or DMF (room temp)
TemperatureHigher temps accelerate reactions but may reduce selectivity60–80°C for bromination
CatalystTransition metals (e.g., Pd) improve cross-coupling efficiencyNot specified in evidence, but common in similar syntheses

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Assess purity (≥95% as per industrial standards) using C18 columns with UV detection (λ = 254 nm) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 241.04 for the brominated derivative) .
  • Melting Point Analysis : Decomposition observed near 188°C (anhydrous form) .

Q. Example Protocol :

Incubate compound (0.1–100 µM) with target enzyme (e.g., bacterial DNA gyrase) in buffer (pH 7.4).

Measure inhibition via fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Validate with positive controls (e.g., ciprofloxacin for gyrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.